hexyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Hexyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a hexyl chain attached to a pyrazole ring via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazol-5-ylamine with hexyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Hexyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Hexyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of hexyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the hexyl chain can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: A precursor in the synthesis of hexyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Another pyrazole derivative with different substituents.
N-((1-Methyl-1H-pyrazol-5-yl)methyl)hexan-1-amine hydrochloride: A closely related compound with similar structural features
Uniqueness
This compound is unique due to its specific combination of a hexyl chain and a pyrazole ring, which imparts distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H21N3 |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]hexan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-3-4-5-6-8-12-10-11-7-9-13-14(11)2/h7,9,12H,3-6,8,10H2,1-2H3 |
InChI Key |
QHBISFCJGYQKKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CC=NN1C |
Origin of Product |
United States |
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